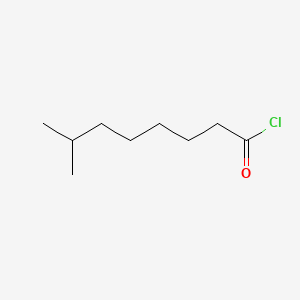
Isononanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isononanoyl chloride is a useful research compound. Its molecular formula is C9H17ClO and its molecular weight is 176.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Isononanoyl Chloride
The synthesis of this compound typically involves the chlorination of isononanoic acid using chlorinating agents such as phosphorus trichloride or phosphorus pentachloride. A notable method involves using bischloromethyl carbonic ester as a chlorination reagent in the presence of organic amines as catalysts. This method has shown to yield high purity and efficiency, with reported yields exceeding 90% and purities above 99% .
Skin Sensitization Studies
This compound has been utilized in research assessing skin sensitization potential. A study estimated the sensitization potential of acyl-containing chemicals, including this compound, using a quantitative structure-activity relationship approach. The findings indicated that this compound exhibits moderate sensitization potential, making it relevant for toxicological assessments .
Organic Synthesis
In organic synthesis, this compound serves as an acylating agent for introducing isononanoyl groups into various substrates. This application is crucial in the production of esters and amides, which are foundational structures in pharmaceuticals and agrochemicals.
Polymer Chemistry
This compound can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength. By incorporating isononanoyl groups into polymer chains, researchers can tailor materials for specific applications, including coatings and adhesives.
Case Study 1: Synthesis of Isononanoyl Derivatives
A study demonstrated the successful synthesis of isononanoyl derivatives through acylation reactions involving this compound. The derivatives exhibited enhanced biological activity compared to their parent compounds, suggesting potential applications in drug development .
Case Study 2: Toxicological Evaluation
Research conducted on the toxicological profile of this compound highlighted its effects on skin sensitization. The study utilized the local lymph node assay (LLNA) to evaluate the sensitization potential, providing critical data for regulatory assessments regarding its safe use in consumer products .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Skin Sensitization | Evaluating potential sensitization effects | Moderate sensitization potential observed |
| Organic Synthesis | Acylating agent for synthesizing esters and amides | Effective in introducing isononanoyl groups |
| Polymer Chemistry | Modifying polymers to enhance properties | Improved thermal stability and mechanical strength |
| Toxicological Studies | Assessing safety and regulatory compliance | Important data for consumer product safety |
化学反応の分析
Reactions with Nucleophiles
Acyl chlorides such as isononanoyl chloride undergo nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile .
General Reaction:
R−COCl+Nu−H⟶R−CONu+HCl
Where:
-
R is an alkyl group.
-
Nu-H is a nucleophile.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition/elimination mechanism .
-
Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate .
-
Leaving Group Removal: The carbon-oxygen double bond reforms, and the chloride ion is expelled as a leaving group .
-
Deprotonation: A base removes a proton from the nucleophile, yielding the final product and hydrochloric acid .
Specific Reactions
This compound reacts with a variety of nucleophiles to form different products .
-
Water: reacts with water to form isononanoic acid .
C9H17COCl+H2O⟶C9H17COOH+HClMechanism:
-
Nucleophilic attack by water
-
Leaving group removal
-
Deprotonation
-
-
Alcohols: reacts with alcohols to form esters . For example, it can react with ethanol to produce ethyl isononanoate.
C9H17COCl+C2H5OH⟶C9H17COOC2H5+HClMechanism:
-
Nucleophilic attack by the alcohol
-
Leaving group removal
-
Deprotonation
-
-
Amines: reacts with ammonia, primary amines, and secondary amines to form amides .
C9H17COCl+2RNH2⟶C9H17CONHR+RNH3Cl(where R can be H, alkyl, or aryl)
Mechanism:
-
Nucleophilic attack by the amine
-
Leaving group removal
-
Deprotonation
-
-
Carboxylic acids: reacts with carboxylic acids to form anhydrides .
RCOCl+R′COOH⟶RCOOCOR′+HClMechanism:
-
Nucleophilic attack by the alcohol
-
Leaving group removal
-
Deprotonation
-
Skin Sensitization Potential
Research has been conducted to estimate the skin sensitization potential of this compound .
Table: LLNA pEC3 values for Acyl Chlorides
| ID | Name | CAS no. | LLNA pEC3 | MWT | clogP |
|---|---|---|---|---|---|
| 1 | This compound | 57077-36-8 | 1.82 | 176.7 | 3.52 |
LLNA pEC3 values indicate the concentration required to produce a threefold increase in lymphocyte proliferation in the local lymph node assay (LLNA). Lower values indicate a higher sensitization potential .
特性
CAS番号 |
57077-36-8 |
|---|---|
分子式 |
C9H17ClO |
分子量 |
176.68 g/mol |
IUPAC名 |
7-methyloctanoyl chloride |
InChI |
InChI=1S/C9H17ClO/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3 |
InChIキー |
GXIQQLXFFZDGHO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCC(=O)Cl |
正規SMILES |
CC(C)CCCCCC(=O)Cl |
Key on ui other cas no. |
57077-36-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















